3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of methoxy groups on the phenyl rings and a thiophene ring attached to the pyrazole core. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole typically involves a multi-step process. One common method includes the following steps:
Preparation of Chalcone Intermediate: The chalcone intermediate is synthesized by the condensation of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide.
Cyclization Reaction: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazoline ring.
Thiophene Substitution:
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is not fully understood. it is believed to interact with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
(3,4-Dimethoxyphenyl)acetonitrile: Used in the synthesis of various organic compounds.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A chalcone-salicylate hybrid compound with potential anticancer activity.
Uniqueness
3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is unique due to its combination of methoxy-substituted phenyl rings, a pyrazole core, and a thiophene ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SARs).
Chemical Structure
The molecular formula of the compound is C21H21N3O4S. Its structure features a pyrazole ring substituted with methoxy and thiophene moieties, which are crucial for its biological activities.
Research indicates that pyrazole derivatives can act as inhibitors of various kinases, including the epidermal growth factor receptor (EGFR), which is often overexpressed in cancers. The compound under discussion has shown significant antiproliferative activity against breast cancer cell lines (MCF-7), with IC₅₀ values indicating potent inhibition of cell growth.
Case Studies
- EGFR Inhibition : A related study demonstrated that similar pyrazole derivatives exhibited IC₅₀ values as low as 0.07 μM against EGFR, suggesting that modifications in the structure can enhance activity significantly .
- MCF-7 Cell Line : The compound was tested against MCF-7 cells, showing an IC₅₀ of approximately 0.08 μM, indicating strong potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various pathogens.
Results from Studies
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against resistant strains of bacteria like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It effectively inhibited biofilm formation, which is critical in treating chronic infections where biofilms are prevalent.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with specific structural features:
Structural Feature | Effect on Activity |
---|---|
Methoxy Substituents | Enhance solubility and bioavailability |
Thiophene Moiety | Contributes to the π–π stacking interactions |
Pyrazole Ring | Central to the inhibition mechanism |
Insights from Research
Recent studies suggest that modifications to the methoxy groups can significantly alter the compound's potency and selectivity towards different targets . For instance, increasing the number of methoxy groups has been associated with improved anticancer activity.
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-27-17-9-6-15(7-10-17)19-14-18(16-8-11-20(28-2)21(13-16)29-3)24-25(19)23(26)22-5-4-12-30-22/h4-13,19H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQXTGXJFDJQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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